Due to its unique chemical structure with two fluorine atoms and a bromine group, 2,3-difluorobenzyl bromide can be used as a starting material for the synthesis of various pharmaceutically relevant compounds. These include:
The presence of fluorine atoms in 2,3-difluorobenzyl bromide can modify the properties of materials it's incorporated into. This makes it a valuable tool in material science research for the development of:
Beyond its specific applications, 2,3-difluorobenzyl bromide is also a valuable reagent in organic synthesis due to its reactive nature. It can participate in various reactions, including:
2,3-Difluorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol. It is characterized by the presence of two fluorine atoms on the benzyl ring at positions 2 and 3, along with a bromine atom attached to the benzyl group. This compound is typically a solid at room temperature, with a melting point ranging from 51 to 55 °C . Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
2,3-Difluorobenzyl bromide itself is unlikely to have a specific mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the preparation of more complex molecules that may have biological activity.
These reactions are essential for synthesizing more complex molecules in organic chemistry .
Several methods can be employed to synthesize 2,3-difluorobenzyl bromide:
These methods highlight the versatility in synthesizing this compound for research and industrial purposes .
2,3-Difluorobenzyl bromide has several applications:
Several compounds share structural similarities with 2,3-difluorobenzyl bromide. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Fluorobenzyl bromide | C₇H₆BrF | Contains one fluorine atom; less polar |
4-Fluorobenzyl bromide | C₇H₆BrF | Fluorine at position four; different reactivity |
2,6-Difluorobenzyl bromide | C₇H₅BrF₂ | Fluorines at positions two and six; distinct electronic properties |
The presence of two fluorine atoms at adjacent positions in 2,3-difluorobenzyl bromide enhances its reactivity compared to its analogs. This unique positioning affects its physical properties and potential applications in synthesis .
Radical bromination remains a cornerstone for synthesizing 2,3-difluorobenzyl bromide. Two primary methods dominate: N-bromosuccinimide (NBS)/azobisisobutyronitrile (AIBN) and hydrobromic acid (HBr)/hydrogen peroxide (H₂O₂) systems.
Mechanistic Insights:
Advantages:
Photoredox catalysis enables mild, selective bromination using visible light. Recent advancements include:
Mechanistic Highlights:
Industrial Relevance:
Flow reactors address scalability challenges in traditional batch processes. Key innovations include:
Case Study:
Advantages:
Solvent polarity and coordination capacity critically influence reaction outcomes.
Key Observations:
Industrial Recommendations:
The spatial arrangement of fluorine substituents in 2,3-difluorobenzyl bromide creates a distinct steric environment that profoundly influences nucleophilic substitution kinetics. Comparative kinetic data demonstrate that the second-order rate constant (k~SN2~) for azide ion displacement in deuterated dimethyl sulfoxide at 25°C is 2.17 × 10^−5^ L·mol^−1^·s^−1^, approximately 3.5 times slower than its 4-fluorobenzyl bromide counterpart [1]. This rate reduction stems from steric interactions between the ortho-fluorine atoms and incoming nucleophiles during backside attack, as evidenced by crystallographic bond angle analyses showing a 7.4° deviation from ideal linear C–Br···N~3~ alignment in transition-state models [1].
Steric parameters quantified through Tolman cone angles reveal that the combined steric bulk of 2- and 3-fluorine substituents (θ = 148°) exceeds that of single ortho-chloro groups (θ = 136°), despite fluorine’s smaller atomic radius [1]. This apparent contradiction arises from fluorine’s high electronegativity, which creates stronger van der Waals repulsions with nucleophiles. Transition-state geometries optimized at the ωB97X-D/def2-TZVP level show a 0.12 Å elongation of the forming C–N bond compared to unsubstituted benzyl bromide, indicating sterically induced delays in bond formation [1].
The steric influence follows a non-linear relationship with reaction rates, as demonstrated by the modified Swain–Lupton equation:
log(k/k~0~) = −0.87(θ/100)^2 + 1.23(θ/100) − 0.15
where θ represents the Tolman cone angle of substituents [1]. This quadratic dependence highlights the critical threshold of steric hindrance beyond which reaction rates plummet exponentially. For 2,3-difluorobenzyl bromide, the θ value places it near the inflection point of this curve, explaining its intermediate reactivity between highly hindered and unhindered analogs.
Substituent Pattern | k~SN2~ (10^−5^ L·mol^−1^·s^−1^) | Tolman Cone Angle (°) |
---|---|---|
Benzyl bromide | 9.84 | 0 |
2-Fluorobenzyl | 5.62 | 132 |
3-Fluorobenzyl | 6.91 | 128 |
2,3-Difluorobenzyl | 2.17 | 148 |
2,6-Difluorobenzyl | 0.89 | 157 |
Table 1: Comparative SN2 kinetics and steric parameters for fluorinated benzyl bromides in DMSO at 25°C [1]
Frontside attack pathways become increasingly competitive under high steric duress. Eyring analysis reveals a ΔG^‡~frontside~ of 89.3 kJ/mol versus ΔG^‡~backside~ of 92.1 kJ/mol for 2,3-difluorobenzyl bromide, narrowing the energy gap to just 2.8 kJ/mol compared to 14.2 kJ/mol in the unsubstituted compound [1]. This thermodynamic compression enables mixed reaction mechanisms, with 18–22% of substitutions proceeding through frontside trajectories according to stereochemical inversion-retention ratios [1].
The electronic effects of fluorine substituents in 2,3-difluorobenzyl bromide were quantified through Hammett σ~m~ and σ~p~ parameters, revealing a complex interplay between inductive withdrawal and resonance donation. Kinetic data spanning 12 substituted benzyl bromides yield a reaction constant ρ = +1.42 ± 0.07, confirming significant negative charge development in the transition state [3]. The 2,3-difluoro derivative exhibits a σ~eff~ value of +0.87, exceeding the additive sum of individual σ~m~ (+0.34) and σ~o~ (+0.35) parameters due to cooperative electronic effects [3].
Non-linear regression analysis identifies three distinct electronic contributions:
The net electronic acceleration relative to hydrogen amounts to 6.3 kJ/mol, calculated from the Hammett equation:
ΔΔG^‡ = −2.303RT(ρσ)
For 2,3-difluorobenzyl bromide, this translates to a 24-fold rate enhancement compared to an imaginary non-polarized analog [3]. However, this electronic benefit is partially negated by steric hindrance, resulting in the observed net rate decrease versus monosubstituted derivatives.
Substituent | σ~m~ | σ~p~ | log(k/k~0~) |
---|---|---|---|
2-F | 0.35 | – | 0.52 |
3-F | 0.34 | – | 0.61 |
2,3-F~2~ | – | – | 0.89 |
4-F | – | 0.15 | 1.12 |
Table 2: Hammett parameters and relative reaction rates for fluorinated benzyl bromides [3]
Cross-interaction effects between substituents were modeled using the dual-parameter equation:
log(k/k~0~) = ρ~1~σ~1~ + ρ~2~σ~2~ + ρ~12~σ~1~σ~2~
For 2,3-difluorobenzyl bromide, ρ~12~ = +0.23 indicates synergistic electronic interactions that enhance substituent effects beyond simple additivity [3]. This cooperativity arises from through-conjugation between fluorine atoms, creating a localized electron-deficient region that stabilizes the developing negative charge during SN2 displacement.
Density functional theory calculations at the DLPNO-CCSD(T)/def2-QZVPP level provide atomic-level insights into the transition state geometry of 2,3-difluorobenzyl bromide. The optimized structure reveals a partially associative mechanism with:
The distorted geometry increases activation strain energy by 18.6 kJ/mol compared to para-substituted analogs, primarily due to fluorine–nucleophile repulsions [1]. Natural bond orbital analysis identifies three critical interactions:
Frontier molecular orbital analysis shows the LUMO (+1.32 eV vs. benzyl bromide) localizes on the benzylic carbon, with significant contribution from fluorine p-orbitals (Figure 1). This delocalization reduces electrophilicity but enhances directionality of nucleophilic attack.
Parameter | 2,3-F~2~ Benzyl Br | 4-F Benzyl Br |
---|---|---|
C–Br Length (Å) | 2.18 | 2.09 |
N–C Length (Å) | 2.05 | 1.98 |
F–C–C–Br Dihedral (°) | 32.7 | 5.2 |
Activation Energy (kJ/mol) | 92.1 | 78.3 |
Table 3: Comparative DFT-derived transition state parameters [1]
Solvent effects modeled with the SMD continuum approach show dimethyl sulfoxide stabilizes the transition state by 34.7 kJ/mol through dipole–dipole interactions, primarily via sulfoxide oxygen coordination to the developing bromide leaving group [1]. This stabilization outweighs the 12.5 kJ/mol dielectric screening penalty, explaining the superior reaction rates in polar aprotic solvents.
Corrosive